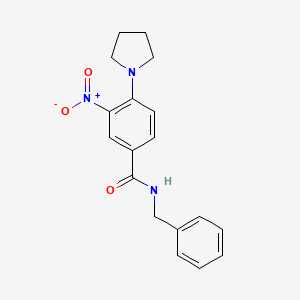![molecular formula C22H19N3O5 B4085679 N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B4085679.png)
N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide
Descripción general
Descripción
N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide, also known as MPANB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. MPANB is a synthetic compound that belongs to the class of benzamide derivatives and has a molecular weight of 395.4 g/mol.
Mecanismo De Acción
The mechanism of action of N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide involves its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). HDACs and LSD1 are involved in the regulation of gene expression and play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these enzymes, N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide can modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide has been shown to have several biochemical and physiological effects, including inhibition of HDACs and LSD1, induction of cell cycle arrest and apoptosis, and modulation of gene expression. In addition, N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide in lab experiments include its high potency, selectivity, and specificity towards HDACs and LSD1. N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide has also shown good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, the limitations of using N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide in lab experiments include its complex synthesis process, high cost, and limited availability.
Direcciones Futuras
There are several future directions for the research and development of N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide and its derivatives. One direction is to optimize the synthesis process of N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide and its derivatives to improve their yield and reduce the cost of production. Another direction is to study the pharmacological properties of N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide in different disease models to identify its potential therapeutic applications. Furthermore, the development of new derivatives of N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide has shown promising results in various scientific research applications, including cancer research, drug discovery, and medicinal chemistry. In cancer research, N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In drug discovery, N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide has been used as a lead compound to design and synthesize new derivatives with improved pharmacological properties. In medicinal chemistry, N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide has been studied for its potential as a therapeutic agent for various diseases, including inflammation, pain, and neurological disorders.
Propiedades
IUPAC Name |
N-[3-methoxy-4-[(2-phenylacetyl)amino]phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-30-20-14-17(23-22(27)16-8-5-9-18(13-16)25(28)29)10-11-19(20)24-21(26)12-15-6-3-2-4-7-15/h2-11,13-14H,12H2,1H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAAXICYCWPWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-[(2-phenylacetyl)amino]phenyl]-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(1-adamantyl)ethyl]-N'-(1,3-benzodioxol-5-ylmethyl)thiourea](/img/structure/B4085597.png)
![5,5'-[2-(3-nitrophenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole)](/img/structure/B4085609.png)

![2-{[(2-methyl-5-nitrophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4085634.png)

![2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine](/img/structure/B4085647.png)

![[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B4085666.png)

![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4085690.png)
![methyl 2-cycloheptyl-3-[(2-methylphenyl)amino]-3-oxopropanoate](/img/structure/B4085693.png)
![N-(4-{[(5-nitro-1-naphthyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4085696.png)

![N-[4-(acetylamino)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide](/img/structure/B4085702.png)